molecular formula C40H50N6O12S2 B10819234 Methapyrilene fumarate CAS No. 5967-64-6

Methapyrilene fumarate

Cat. No.: B10819234
CAS No.: 5967-64-6
M. Wt: 871.0 g/mol
InChI Key: OLGIEIJNOQGBSS-VQYXCCSOSA-N
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Description

Methapyrilene fumarate is a compound that belongs to the pyridine chemical class. It was developed in the early 1950s and was primarily used as an antihistamine and anticholinergic agent. This compound was marketed under various trade names, including Co-Pyronil and Histadyl EC. It was known for its strong sedative effects, which made it more suitable for use as a medication for insomnia rather than for its antihistamine properties .

Preparation Methods

The synthesis of methapyrilene fumarate involves several steps. The primary synthetic route includes the reaction of 2-aminopyridine with 2-thiophenemethyl chloride in the presence of a base to form N-(2-thienylmethyl)-2-aminopyridine. This intermediate is then reacted with N,N-dimethylethylenediamine to yield methapyrilene. The fumarate salt is formed by reacting methapyrilene with fumaric acid .

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes careful control of reaction temperatures, pressures, and the use of high-purity reagents to ensure the quality of the final product.

Chemical Reactions Analysis

Methapyrilene fumarate undergoes various chemical reactions, including:

    Oxidation: Methapyrilene can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert methapyrilene to its corresponding amine derivatives.

    Substitution: Methapyrilene can undergo substitution reactions, particularly at the pyridine ring, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Methapyrilene fumarate has been used in various scientific research applications, including:

Mechanism of Action

Methapyrilene fumarate exerts its effects primarily through its action as an H1 receptor antagonist. By blocking the H1 histamine receptors, it prevents the action of histamine, a compound involved in allergic reactions and wakefulness. This blockade results in its antihistamine and sedative effects. Additionally, this compound has anticholinergic properties, which contribute to its sedative effects by inhibiting the action of acetylcholine, a neurotransmitter involved in promoting wakefulness .

Comparison with Similar Compounds

Methapyrilene fumarate can be compared with other antihistamines and sedatives, such as:

    Diphenhydramine: Another antihistamine with sedative properties, commonly used in over-the-counter sleep aids.

    Doxylamine: A sedative antihistamine used in sleep aids and cold medications.

    Chlorpheniramine: An antihistamine with less pronounced sedative effects compared to methapyrilene.

This compound is unique due to its strong sedative effects, which made it more suitable for use as a sleep aid rather than for treating allergic reactions. its use was discontinued due to its carcinogenic properties, which were not observed in some of the other similar compounds .

Properties

CAS No.

5967-64-6

Molecular Formula

C40H50N6O12S2

Molecular Weight

871.0 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine

InChI

InChI=1S/2C14H19N3S.3C4H4O4/c2*1-16(2)9-10-17(12-13-6-5-11-18-13)14-7-3-4-8-15-14;3*5-3(6)1-2-4(7)8/h2*3-8,11H,9-10,12H2,1-2H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+

InChI Key

OLGIEIJNOQGBSS-VQYXCCSOSA-N

Isomeric SMILES

CN(CCN(C1=CC=CC=N1)CC2=CC=CS2)C.CN(CCN(C1=CC=CC=N1)CC2=CC=CS2)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CCN(CC1=CC=CS1)C2=CC=CC=N2.CN(C)CCN(CC1=CC=CS1)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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